molecular formula C13H9F2NO2 B7942307 Phenyl (2,3-difluorophenyl)carbamate

Phenyl (2,3-difluorophenyl)carbamate

Cat. No.: B7942307
M. Wt: 249.21 g/mol
InChI Key: MBQLHKACGXJMRC-UHFFFAOYSA-N
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Description

Phenyl (2,3-difluorophenyl)carbamate is a synthetic carbamate ester of interest in medicinal chemistry and organic synthesis. Carbamate functional groups are a key structural motif in a range of bioactive molecules. Specifically, aminoalkyl phenyl carbamates are investigated as potent and selective inhibitors of the cholinesterase enzyme, making them valuable tools for research into treatments for central nervous system disorders such as Alzheimer's disease . The presence of fluorine substituents on the phenyl ring is a common strategy in drug discovery to modulate a compound's electronic properties, metabolic stability, and binding affinity. This compound serves as a versatile chemical intermediate. The carbamate group can act as a protected amine synthon or be utilized in further chemical transformations to build more complex molecular architectures. As a building block, it can be used in cross-coupling reactions, a cornerstone of modern synthetic methodology, to create diverse biaryl structures prevalent in pharmaceutical and materials science . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl N-(2,3-difluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c14-10-7-4-8-11(12(10)15)16-13(17)18-9-5-2-1-3-6-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQLHKACGXJMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Palladium-Catalyzed Synthesis of Phenyl (2,3-Difluorophenyl)carbamate

EntryAryl ElectrophilePd₂(dba)₃ (mol%)Temp (°C)Yield (%)
12,3-F₂C₆H₃OTf1.513074
22,3-F₂C₆H₃Cl1.5130<5

Key advantages of this method:

  • Functional group tolerance : Aldehydes, nitriles, and heteroaryl groups remain intact.

  • Scalability : Demonstrated at 0.5–5 mmol scales with consistent yields.

  • Avoidance of phosgene : Replaces hazardous phosgenation steps used in industrial diisocyanate synthesis.

Limitations include poor reactivity of aryl chlorides, necessitating triflate leaving groups. Recent modifications using 2-phenoxyethanol as a co-solvent improved yields to 85% for bis-carbamate derivatives.

Cobalt-Catalyzed Carbonylation of 2,3-Difluorobenzyl Halides

A patent by CN101486638A discloses a two-step synthesis starting from 2,3-difluorotoluene:

  • Photohalogenation : UV-induced bromination or chlorination yields 2,3-difluorobenzyl halide.

  • Carbonylation : Reaction with CO under cobalt tetracarbonyl sodium catalysis produces 2,3-difluorophenylacetic acid, which is subsequently converted to the aniline precursor.

Table 2. Optimization of Carbonylation Conditions

EntryTemp (°C)SolventCo(CO)₄Na (mol%)Yield (%)
830–40Methanol1.589.6
930–40Methanol1.565.2
1020–30Methanol1.566.3
1150–60Methanol1.559.8

Optimal conditions (Entry 8) use methanol at 30–40°C with a 1:1.3:1.1 molar ratio of 2,3-difluorobenzyl chloride:CO:NaOH. The process avoids extreme temperatures and hazardous solvents, aligning with green chemistry principles.

Electrophilic Carbonyl Transfer with Pyridazinone Reagents

Yoon et al. reported phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate (11 ) as a stable carbonyl source for carbamate synthesis. Reacting 11 with 2,3-difluoroaniline in acetonitrile at 80°C for 12 hours provides the carbamate in 82% yield (Scheme 2). The pyridazinone byproduct is removed via aqueous extraction, simplifying purification.

Advantages over traditional methods:

  • Air stability : 11 is bench-stable, unlike moisture-sensitive chloroformates.

  • Broad substrate scope : Compatible with electron-deficient anilines.

Comparative Analysis of Methodologies

Table 3. Method Comparison for this compound Synthesis

MethodYield (%)Temp (°C)Hazardous ReagentsScalability
Alkoxycarbonylation75–8990–120NoneIndustrial
Pd-catalyzed74–85130Aryl triflatesLab-scale
Cobalt carbonylation59–9030–40CO gasPilot-scale
Pyridazinone8280NoneLab-scale

The alkoxycarbonylation route offers the best balance of yield and safety, while cobalt-mediated carbonylation excels in scalability. Palladium catalysis is preferred for functionalized substrates but requires costly ligands.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2,3-difluorophenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to produce 2,3-difluoroaniline and phenol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or 2,3-difluorophenyl rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Hydrolysis: 2,3-Difluoroaniline and phenol.

    Oxidation: Quinones.

    Substitution: Various substituted phenyl or 2,3-difluorophenyl derivatives.

Scientific Research Applications

Phenyl (2,3-difluorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of phenyl (2,3-difluorophenyl)carbamate depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The presence of the 2,3-difluorophenyl group can enhance its binding affinity and specificity towards certain molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogs with Fluorophenyl Substitutions

Fluorine substitution patterns on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Fluorine Substitution Key Features Reference
Benzyl{4-[(2,3-difluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate (16) 2,3-difluorophenyl Hydroxyphenyl backbone; potential cholinesterase inhibitor activity
Benzyl{4-[(2,4-difluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate (17) 2,4-difluorophenyl Positional isomer of (16); altered electronic effects due to fluorine shift
Ethyl (3,4-difluorophenyl)carbamate derivatives 3,4-difluorophenyl Ethyl carbamates with varied fluorine positions; used in pharmaceutical patents

Key Observations :

  • Positional Isomerism : Compounds like (16) and (17) differ only in fluorine positions (2,3 vs. 2,4), which can alter lipophilicity and binding affinity. For example, HPLC-derived lipophilicity (log k) values for similar carbamates range from 1.8 to 3.2, with ortho/meta-fluorine substitutions increasing hydrophobicity .
  • Biological Activity : Fluorine at the 2,3-position (as in (16)) may enhance steric hindrance or hydrogen-bonding interactions in enzyme inhibition, as seen in cholinesterase inhibitors .

Carbamates in Pharmaceutical Chemistry

Phenyl (2,3-difluorophenyl)carbamate shares structural motifs with patented drug candidates:

  • Example 68 (EP 4 374 877 A2) : Features a (2,3-difluorophenyl)methyl group in a pyrrolo-pyridazine carboxamide, highlighting the role of fluorine in enhancing metabolic stability and target binding .
  • tert-Butyl Carbamates: Used as intermediates in synthesizing piperidinone derivatives (e.g., tert-butyl [(3S,5S)-5-(2,3-difluorophenyl)-2-oxopiperidin-3-yl]carbamate), where carbamates act as protecting groups during synthesis .

Functional Comparison :

  • Protecting Groups : Unlike tert-butyl carbamates, phenyl carbamates like the target compound may offer reduced steric bulk, favoring direct biological activity.

Agrochemical Carbamates

Key differences include:

Physicochemical Properties

Lipophilicity data for carbamates (determined via HPLC) show:

  • Alkyl vs. Aryl Carbamates : Phenyl-substituted carbamates generally exhibit higher log k values (2.5–3.5) compared to alkyl analogs (1.5–2.5), suggesting increased membrane permeability .
  • Fluorine Impact : Adding fluorine atoms increases log k by ~0.3–0.5 per substituent due to enhanced hydrophobicity .

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